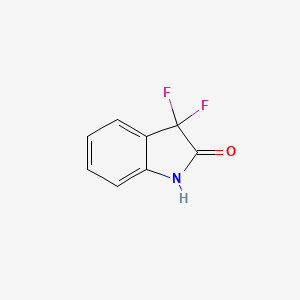

3,3-Difluoroindolin-2-one

説明

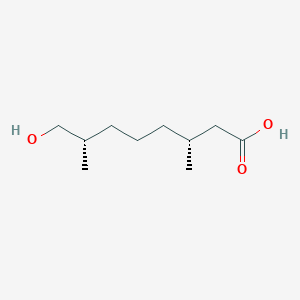

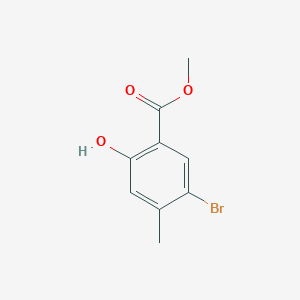

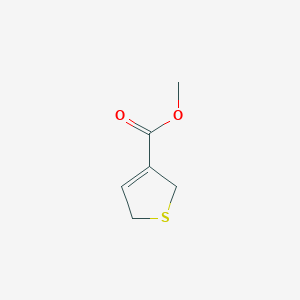

3,3-Difluoroindolin-2-one is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 g/mol . The IUPAC name for this compound is 3,3-difluoro-1H-indol-2-one .

Synthesis Analysis

The synthesis of 3,3-Difluoroindolin-2-one and similar compounds has been studied in the past . One method involves the reduction of 3,3-difluoro-2-oxindoles using a borane tetrahydrofuran complex . This method has been found to yield either 3-fluoroindoles or 3,3-difluoroindolines .Molecular Structure Analysis

The molecular structure of 3,3-Difluoroindolin-2-one consists of 8 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The InChI code for this compound is 1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) .Physical And Chemical Properties Analysis

3,3-Difluoroindolin-2-one has a molecular weight of 169.13 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 29.1 Ų .科学的研究の応用

Application 1: Anti-Inflammatory Agents

- Summary of the Application : Indolin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity . Specifically, a derivative, 3-(3-hydroxyphenyl)-indolin-2-one, has shown significant anti-inflammatory activity .

- Methods of Application or Experimental Procedures : The anti-inflammatory activity of 3-substituted-indolin-2-one derivatives was measured using various methods. These included measuring cell viability with the EZ-Cytox reagent, measuring interleukin (IL)-6, tumor necrosis factor (TNF)-α, and inducible NOS mRNA levels using Taqman qRT-PCR, determining pro-inflammatory cytokine IL-6 and TNF-α levels using ELISA kits, and measuring the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels by immunoblotting .

- Results or Outcomes : Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity. It inhibited the nitric oxide production related to inflammation, suppressed the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibited mRNA expression. Moreover, it significantly inhibited lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .

Application 2: Difluorohydroxylation of Indoles

- Summary of the Application : An efficient difluorohydroxylation of substituted indoles leading to 3,3-difluoroindolin-2-ols has been developed . This methodology provides an efficient way to produce the unique difluorinated indolin-2-ol structure .

- Methods of Application or Experimental Procedures : The indole rings were difluorinated highly regioselectively at the C3 carbon site using Selectfluor as the electrophilic fluorinating reagent . This protocol is practically convenient, easily handled under mild conditions .

- Results or Outcomes : The process resulted in good yields of 3,3-difluoroindolin-2-ols . When alcohols were used as the nucleophiles instead of H2O, the corresponding products were obtained in moderate yields .

Application 3: Biological Potential of Indole Derivatives

- Summary of the Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application or Experimental Procedures : Various scaffolds of indole are synthesized for screening different pharmacological activities .

- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application 4: Antiviral Agents

- Summary of the Application : Indole derivatives, including 3,3-Difluoroindolin-2-one, have been reported as antiviral agents . For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Methods of Application or Experimental Procedures : Various scaffolds of indole are synthesized for screening different pharmacological activities .

- Results or Outcomes : The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Application 5: Microfluidic Strategy

- Summary of the Application : Microfluidic technology is a novel strategy to produce double emulsions with exceptional monodispersity, excellent uniformity, configurable sizes, and adjustable internal droplet numbers . This technology has garnered great attention due to its capacity to create droplets with precisely controlled size, internal structure, and lower coefficient of variation .

- Methods of Application or Experimental Procedures : The microfluidic strategy involves manipulating and processing fluids using channels with a few dozen micrometers .

- Results or Outcomes : The microfluidic strategy has been used to create double emulsions with exceptional monodispersity, excellent uniformity, configurable sizes, and adjustable internal droplet numbers .

特性

IUPAC Name |

3,3-difluoro-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORVPBLZSJVLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415835 | |

| Record name | 3,3-Difluoroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoroindolin-2-one | |

CAS RN |

197067-27-9 | |

| Record name | 3,3-Difluoroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azaspiro[4.5]decane-2,8-dione](/img/structure/B1366401.png)

![N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide](/img/structure/B1366409.png)

![(1R,2R)-2-[(4-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1366417.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)

![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)